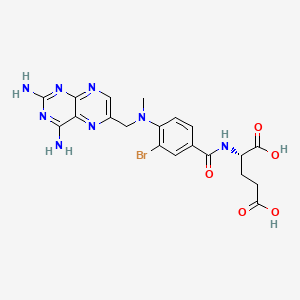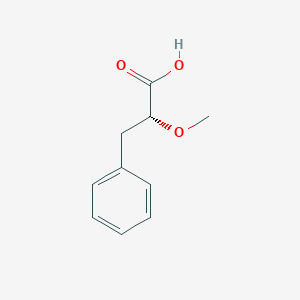
(R)-2-Methoxy-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ®-2-metoxi-3-fenilpropanoico es un compuesto orgánico con un centro quiral, lo que lo hace ópticamente activo. Es un derivado del ácido fenilpropanoico, donde el grupo metoxi está unido al segundo átomo de carbono de la cadena.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido ®-2-metoxi-3-fenilpropanoico se puede lograr mediante varios métodos. Un enfoque común implica la reducción asimétrica de la cetona correspondiente utilizando catalizadores quirales. Otro método incluye el uso de reactivos de Grignard para introducir el grupo fenilo seguido de la metoxilación.
Métodos de producción industrial
La producción industrial del ácido ®-2-metoxi-3-fenilpropanoico generalmente implica síntesis asimétrica a gran escala utilizando catalizadores quirales. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza enantiomérica. El proceso también puede involucrar pasos de purificación como la recristalización o la cromatografía para aislar el enantiómero deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido ®-2-metoxi-3-fenilpropanoico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un ácido carboxílico.
Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o las aminas (NH2-) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de ácido 2-metoxi-3-fenilpropanoico.
Reducción: Formación de 2-metoxi-3-fenilpropanol.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido ®-2-metoxi-3-fenilpropanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción quiral en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con las enzimas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.
Industria: Se utiliza en la producción de productos químicos finos y como intermedio en la síntesis de diversos compuestos.
Mecanismo De Acción
El mecanismo de acción del ácido ®-2-metoxi-3-fenilpropanoico implica su interacción con dianas moleculares específicas. El grupo metoxi y el anillo fenilo desempeñan un papel crucial en su afinidad de unión y actividad. El compuesto puede interactuar con enzimas o receptores, provocando diversos efectos biológicos. Las vías exactas y las dianas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (S)-2-metoxi-3-fenilpropanoico: El enantiómero del ácido ®-2-metoxi-3-fenilpropanoico con diferente actividad óptica.
Ácido 2-metoxi-3-fenilpropanoico: La mezcla racémica que contiene ambos enantiómeros ® y (S).
Ácido 3-fenilpropanoico: Carece del grupo metoxi, lo que lo hace menos versátil en ciertas reacciones.
Singularidad
El ácido ®-2-metoxi-3-fenilpropanoico es único debido a su naturaleza quiral y la presencia del grupo metoxi, lo que mejora su reactividad y aplicaciones potenciales. Su pureza enantiomérica es crucial para aplicaciones específicas, particularmente en farmacéuticos, donde las formas ® y (S) pueden tener diferentes actividades biológicas.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(2R)-2-methoxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H12O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m1/s1 |
Clave InChI |
VOAUBXLCHZVCPI-SECBINFHSA-N |
SMILES isomérico |
CO[C@H](CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
COC(CC1=CC=CC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)
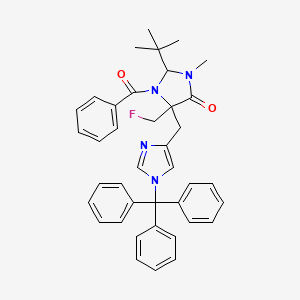
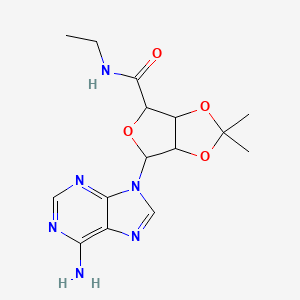
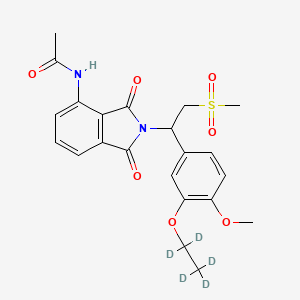
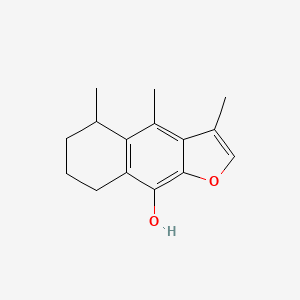
![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)


![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)

